Etoposide Impurity C
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Overview
Description
Etoposide Impurity C, also known as α-Etoposide, is a derivative of the chemotherapeutic agent etoposide. Etoposide is widely used in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas. This compound is one of the many impurities that can be found during the synthesis and production of etoposide .
Mechanism of Action
Target of Action
Etoposide Impurity C, like Etoposide, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication, transcription, and recombination . This enzyme is responsible for relaxing supercoiled DNA, which is essential for various DNA metabolic processes .
Mode of Action
This compound interacts with its target, DNA topoisomerase II, by forming a complex with it and DNA . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulation of these breaks in DNA prevents the cell from entering the mitotic phase of cell division, leading to cell death . This compound is cell cycle-dependent and phase-specific, primarily affecting the S and G2 phases of cell division .
Biochemical Pathways
The action of this compound on DNA topoisomerase II affects several biochemical pathways. It enhances the ability of topoisomerase II to compact DNA by trapping DNA loops . This action creates DNA double-strand breaks, causing topoisomerase II to resist relocation and pauses the ability of topoisomerases to relax DNA supercoiling . These alterations in the DNA structure and topoisomerase II activity disrupt the normal cell cycle and lead to apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Etoposide. Etoposide exhibits significant inter-individual variations in plasma concentrations . Factors such as distribution volume, which correlates with albumin levels and body weight, can influence these variations
Result of Action
The primary result of this compound’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and disrupting the normal cell cycle, this compound eliminates rapidly dividing cells, such as cancer cells . This makes it a valuable tool in the treatment of various types of cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is known that Etoposide is used in various forms of chemotherapy for cancers such as Kaposi’s sarcoma, Ewing’s sarcoma, lung cancer, testicular cancer, lymphoma, nonlymphocytic leukemia, and glioblastoma multiforme . The effectiveness of this compound may also depend on the specific type of cancer and the patient’s overall health and response to treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Etoposide Impurity C is typically synthesized through the semi-synthetic modification of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant. The synthesis involves several steps, including the formation of a glucopyranoside derivative and subsequent modifications to introduce the desired functional groups .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Etoposide Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.
Substitution: Various substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as quinone derivatives and substituted analogs .
Scientific Research Applications
Etoposide Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of etoposide.
Biology: Studied for its biological activity and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of etoposide.
Industry: Used in the quality control and validation of manufacturing processes for etoposide
Comparison with Similar Compounds
Etoposide: The parent compound, widely used in chemotherapy.
Teniposide: Another derivative of podophyllotoxin with similar mechanisms of action.
Podophyllotoxin: The natural precursor used in the synthesis of etoposide and its derivatives.
Uniqueness: Etoposide Impurity C is unique due to its specific structural modifications, which differentiate it from other impurities and derivatives. These modifications can influence its biological activity and pharmacokinetic properties, making it a valuable compound for research and quality control .
Properties
CAS No. |
100007-53-2 |
---|---|
Molecular Formula |
C29H32O13 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1 |
InChI Key |
VJJPUSNTGOMMGY-LMSDHMSKSA-N |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
α-Etoposide; (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-α-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one; Pyrano[3,2-d]-1,3-dioxin Furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5 |
Origin of Product |
United States |
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